![molecular formula C24H25ClN4OS B2434768 5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-21-5](/img/structure/B2434768.png)
5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
This compound belongs to the class of triazole fungicides. It is used as a highly effective fungicide for seed treatment or foliar spray of important economic crops. Due to its strong systemicity, it can kill pathogens attached to the seed surface and can be conducted to the top within the crop to kill pathogens within the crop .
Synthesis Analysis
Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . The synthesis of such compounds involves various chemical reactions, which are usually monitored by thin layer chromatography .Molecular Structure Analysis
The molecular structure of this compound is complex, involving several different types of bonds and functional groups. It includes a benzylpiperidin-1-yl group, a 2-chlorophenyl group, a methylthiazolo group, and a triazol-6-ol group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require careful monitoring. All reactions were monitored by thin layer chromatography, carried out on 0.3 mm silica gel F-254 (Merck) plates using UV light ZF-2 (253.7 and 365.0 nm) for detection .Scientific Research Applications
Antimicrobial Activities
Research on 1,2,4-triazole derivatives has demonstrated their potential in developing antimicrobial agents. Compounds structurally related to 5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and evaluated for their antimicrobial properties. For instance, a study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives highlighted the creation of novel compounds with good or moderate activities against test microorganisms (Bektaş et al., 2007). Another research focused on the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines bearing a 3-Methylthio{7H-1,2,4-triazolo[1,5-d]tetrazol-6-yl} moiety, which were also tested for their antibacterial and antifungal activities against a variety of microorganisms, showing promising results (Taha, 2008).
Structural and Molecular Characterization
Structural characterization and molecular studies are essential aspects of scientific research involving chemical compounds. For instance, compounds structurally related have been synthesized and characterized through various spectroscopic methods, and their antimicrobial activities were assessed, indicating the importance of structural analysis in understanding the compound's potential applications (Idrees et al., 2019). Furthermore, studies involving the synthesis, crystal, and molecular structure, alongside vibrational spectroscopic, DFT study, and activity evaluation, showcase the detailed investigation into the molecular properties and potential bioactivity of such compounds (Wu et al., 2021).
Mechanism of Action
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(2-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4OS/c1-16-26-24-29(27-16)23(30)22(31-24)21(19-9-5-6-10-20(19)25)28-13-11-18(12-14-28)15-17-7-3-2-4-8-17/h2-10,18,21,30H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUUEFWQOCVYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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